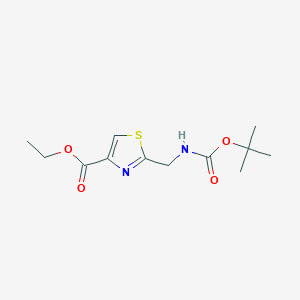

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate

Overview

Description

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate is a compound that falls within the broader category of thiazole derivatives. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring structure. The specific compound features a tert-butoxycarbonyl (Boc) protected amino group, which is a common protecting group in peptide synthesis, and an ethyl ester moiety at the 4-position of the thiazole ring.

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported in several studies. For instance, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and tested for their antitumor activity . Another study describes the synthesis of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate derivatives, which were further transformed into various substituted thiazolo[5,4-c]pyridine-7-carboxylates . Additionally, a chiral thiazole derivative, 2-(1-tert-Butoxycarbonylamino-2-methyl-butyl)-thiazole-4-carboxylic acid methyl ester, was synthesized from N-t-Boc-L-isoleucine, demonstrating the incorporation of the Boc-protected amino group in thiazole synthesis .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been elucidated using various spectro-analytical techniques such as UV, FT-IR, 1H-NMR, 13C-NMR, and HR-MS . The crystal structure of a related compound, ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, has been determined, showing that the molecules associate via hydrogen-bonded dimers . These structural analyses are crucial for confirming the identity and purity of synthesized thiazole derivatives.

Chemical Reactions Analysis

Thiazole derivatives are known to undergo a variety of chemical reactions. For example, ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates were synthesized from thiosemicarbazones and further evaluated for their antimicrobial and antioxidant activities . The reactivity of thiazole derivatives allows for the creation of a diverse array of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the thiazole ring. The presence of the tert-butoxycarbonyl group can increase the steric bulk and influence the compound's reactivity and physical properties. The ethyl ester group can affect the compound's solubility in organic solvents. These properties are essential for the practical application of thiazole derivatives in chemical synthesis and pharmaceutical development.

Scientific Research Applications

Structural Analysis and Molecular Interaction

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a similar compound, has been structurally analyzed, revealing hydrogen-bonded dimers and interactions between N-H and carboxylate O atoms. This study provides insight into the molecular interactions and arrangement in crystals, essential for understanding the compound's chemical behavior (Lynch & Mcclenaghan, 2004).

Synthesis Techniques

Research on thiazoline peptides, closely related to Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate, demonstrates the synthesis of derivatives through methods like iminoether coupling and dehydration. These findings are crucial for developing efficient synthesis techniques for related compounds (Hirotsu et al., 1970).

Enantioselective Synthesis

A study on methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, related to the compound , involved enantioselective synthesis using Pd-catalyzed amide coupling. This research provides a foundation for similar approaches in synthesizing this compound and its analogs (Magata et al., 2017).

Antimicrobial Properties

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a compound related to the one , has been modified and tested for antimicrobial activities. This research could be relevant for understanding the potential biomedical applications of this compound (Desai et al., 2019).

Corrosion Inhibition

Studies have shown that ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate can act as a corrosion inhibitor for certain metals in acidic environments. This suggests potential applications of this compound in material science and engineering (Raviprabha & Bhat, 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

ethyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-5-17-10(15)8-7-19-9(14-8)6-13-11(16)18-12(2,3)4/h7H,5-6H2,1-4H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBLNWWFRAOZDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432932 | |

| Record name | Ethyl 2-{[(tert-butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96929-05-4 | |

| Record name | Ethyl 2-{[(tert-butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride](/img/structure/B3021216.png)

![Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B3021218.png)

![4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3021229.png)

![3-(Ethylsulfanyl)imidazo[1,5-a]pyridine](/img/structure/B3021237.png)